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Introduction
Cerebellin 1 (Cbln1), a secreted glycoprotein, plays a critical role in the formation and

maintenance of synapses, particularly in the cerebellum.[1][2][3][4] It is a key component of a

trans-neuronal signaling pathway that ensures the integrity of parallel fiber-Purkinje cell

synapses.[4] Dysregulation of the Cbln1 pathway has been implicated in various neurological

and psychiatric disorders, making it a significant target for research and drug development. The

generation of Cbln1 knockout (KO) mouse models using the powerful and precise

CRISPR/Cas9 gene-editing technology provides an invaluable tool for studying the in vivo

functions of Cbln1 and for preclinical assessment of potential therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for the

generation and characterization of Cbln1 knockout mice using CRISPR/Cas9.

Cbln1 Signaling Pathway
Cbln1, primarily secreted from cerebellar granule cells, acts as a synaptic organizer by bridging

presynaptic neurexins (NRXNs) and postsynaptic delta-2 glutamate receptors (GluD2). This

tripartite complex is essential for the formation and stability of excitatory synapses between
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granule cells and Purkinje cells. The interaction of Cbln1 with these partners is crucial for

proper synaptic function and plasticity.

Neurexin (NRXN)
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Cbln1-mediated synaptic organization.

Experimental Workflow for Generating Cbln1
Knockout Mice
The overall workflow for generating Cbln1 knockout mice via CRISPR/Cas9 involves several

key steps, from initial design to the identification of founder animals.
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1. gRNA Design & Synthesis
(Targeting Cbln1 Exon)

2. Preparation of CRISPR/Cas9 Mix
(Cas9 mRNA/protein + gRNA)

4. Microinjection/Electroporation
of CRISPR Mix into Zygotes

3. Zygote Collection
(From Superovulated Females)

5. Embryo Transfer
(to Pseudopregnant Females)

6. Birth of Founder (F0) Pups

7. Genotyping
(Tail Biopsy PCR & Sequencing)

8. Breeding for Germline Transmission
(F0 x Wild-Type)

Click to download full resolution via product page

Workflow for generating Cbln1 KO mice.

Detailed Experimental Protocols
Guide RNA (gRNA) Design and Synthesis
The initial and most critical step is the design of specific gRNAs to target the Cbln1 gene.
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Target Selection: To generate a null allele, it is recommended to target an early exon of the

Cbln1 gene to introduce a frameshift mutation leading to a premature stop codon. Online

design tools such as CHOPCHOP can be used to identify potential gRNA sequences with

high predicted efficiency and low off-target scores.

gRNA Sequence Design: A typical gRNA sequence is 20 nucleotides long and must be

adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus

pyogenes Cas9).

Synthesis: Synthetic gRNAs can be commercially synthesized to ensure high quality and

purity, which contributes to higher editing efficiency. Alternatively, gRNAs can be generated

by in vitro transcription.

Preparation of CRISPR/Cas9 Reagents for Microinjection
The injection mix typically contains Cas9 and the gRNA.

Reagents:

Cas9 mRNA or Cas9 protein

Synthesized Cbln1-targeting gRNA(s)

Microinjection buffer (e.g., TE buffer, pH 7.5)

Preparation:

Dilute Cas9 mRNA or protein and gRNA to the desired final concentrations in

microinjection buffer. Commonly used concentrations are 100 ng/µl for Cas9 mRNA and

50 ng/µl for gRNA. If using Cas9 protein, a concentration of 20-50 ng/µl is often used.

Mix the components gently and centrifuge briefly before microinjection.

Zygote Collection and Microinjection
This protocol requires expertise in animal handling and embryology.
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Superovulation: Female mice (e.g., C57BL/6J strain) are superovulated using injections of

pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin

(hCG) 48 hours later.

Mating: Superovulated females are mated with stud males.

Zygote Collection: Fertilized zygotes are collected from the oviducts of the plugged females

the following morning.

Microinjection: The prepared CRISPR/Cas9 mix is microinjected into the pronucleus or

cytoplasm of the collected zygotes.

Embryo Transfer and Generation of Founder Mice
Embryo Culture: Injected zygotes are cultured in vitro for a short period.

Surgical Transfer: The viable embryos are surgically transferred into the oviducts of

pseudopregnant recipient female mice.

Birth: Pups, referred to as founder (F0) animals, are typically born 19-21 days after the

transfer.

Genotyping of Founder (F0) Mice
Founder animals are often mosaic, meaning they can have more than one type of allele.

Therefore, accurate genotyping is crucial.

Sample Collection: At weaning age (around 3 weeks), a small tail biopsy is collected from

each F0 pup for genomic DNA extraction.

PCR Amplification: The genomic region of Cbln1 targeted by the gRNA is amplified by PCR

using primers flanking the target site.

Mutation Analysis:

Sanger Sequencing: The PCR products are sequenced to identify the presence of

insertions or deletions (indels) at the target site.
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T7 Endonuclease I (T7E1) Assay or High-Resolution Melt Analysis (HRMA): These

methods can be used for initial screening to detect the presence of mutations.

Confirmation: It is essential to confirm that the identified mutation leads to a frameshift and a

premature stop codon to ensure a functional knockout.

Breeding for Germline Transmission
To establish a stable knockout line, it is necessary to confirm that the mutation is transmitted

through the germline.

Mating: Founder mice identified with the desired mutation are crossed with wild-type mice.

Genotyping of F1 Offspring: The resulting F1 generation is genotyped to confirm the

transmission of the knockout allele from the F0 parent.

Establishment of Homozygous Line: Heterozygous F1 mice are intercrossed to generate

homozygous Cbln1 knockout mice (Cbln1-/-).

Expected Phenotype of Cbln1 Knockout Mice
Cbln1 knockout mice exhibit distinct and quantifiable phenotypes, primarily related to motor

coordination and cerebellar function.

Quantitative Phenotypic Data
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Phenotypic
Parameter

Wild-Type (WT)
Cbln1 Knockout
(-/-)

Reference

Body Weight (g) at 3-5

months
21.9 ± 0.4 19.9 ± 0.4

Rotarod Performance

(latency to fall, sec)
~75 ~23

Open Field Test (total

distance, m)
15 ± 1 6.0 ± 0.6

Parallel Fiber-Purkinje

Cell Synapses
Normal Density ~80% reduction

Climbing Fiber

Innervation
Single Multiple

Note: Values are presented as mean ± SEM and may vary depending on the specific

experimental conditions and genetic background of the mice.

Summary and Conclusion
The CRISPR/Cas9 system offers a rapid and efficient method for generating Cbln1 knockout

mouse models. These models are indispensable for elucidating the fundamental roles of Cbln1

in synapse formation and function, as well as for investigating its involvement in neurological

disorders. The detailed protocols and expected phenotypic data provided in these application

notes serve as a valuable resource for researchers aiming to develop and characterize Cbln1

knockout mice for basic research and therapeutic development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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